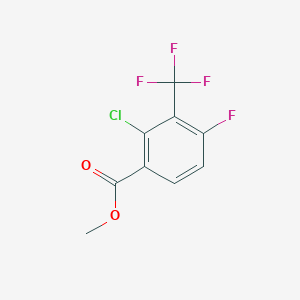
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyrrolidine, quinoline, and thiourea moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrolidine and quinoline intermediates, followed by their coupling with thiourea.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrrolidine intermediate involves the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.
Step 2: The quinoline intermediate is prepared through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
Step 3: The final coupling step involves the reaction of the pyrrolidine and quinoline intermediates with thiourea in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or amines replace the sulfur atom.
-
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Catalysts: Lewis acids, bases.
-
Major Products
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines, alcohols.
- Substitution products: Halides, amines.
Aplicaciones Científicas De Investigación
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry for the synthesis of metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
-
Industry
- Utilized in the development of novel materials with specific electronic and optical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiourea moiety is known to form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other compounds that have similar structural features or biological activities.
-
Similar Compounds
1-((S)-Pyrrolidin-2-ylmethyl)-3-(quinolin-4-ylmethyl)thiourea: Lacks the vinylquinuclidin moiety, resulting in different biological activity.
3-(quinolin-4-ylmethyl)-1-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but different stereochemistry, leading to variations in enzyme inhibition.
1-(quinolin-4-ylmethyl)-3-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but lacks the vinyl group, affecting its chemical reactivity.
-
Uniqueness
- The presence of the vinylquinuclidin moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of great interest for future research and development.
Propiedades
Fórmula molecular |
C25H33N5S |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23?,24+/m0/s1 |
Clave InChI |
AEPMVHRJTABIAB-UWKMRNFWSA-N |
SMILES isomérico |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
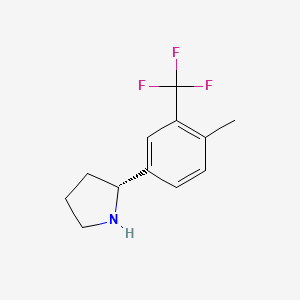
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
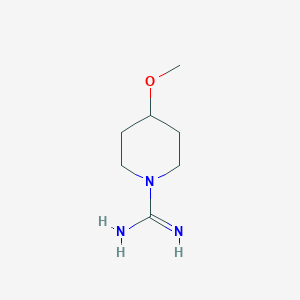
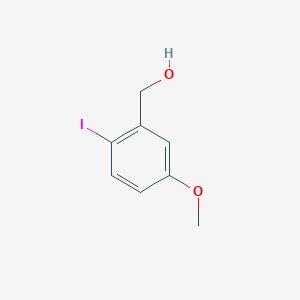
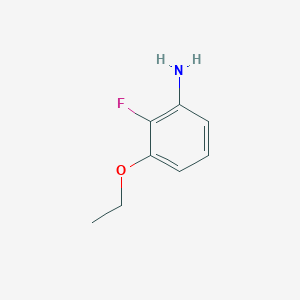

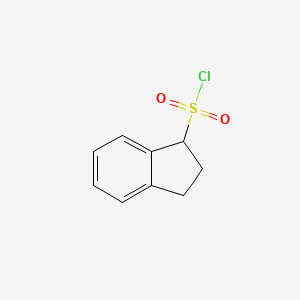
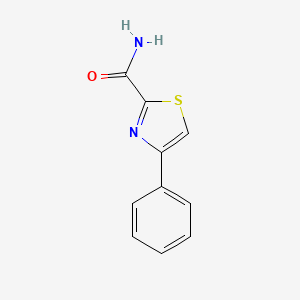
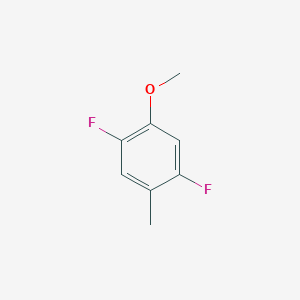
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
